
2-amino-4-(3,4-dichloroanilino)-1H-pyrimidin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(3,4-dichloroanilino)-1H-pyrimidin-6-one is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of an amino group, a dichloroanilino group, and a pyrimidinone ring, making it a valuable molecule in various fields of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3,4-dichloroanilino)-1H-pyrimidin-6-one typically involves the reaction of 3,4-dichloroaniline with a pyrimidine derivative under specific conditions. One common method is the catalytic hydrogenation of 3,4-dichloronitrobenzene using noble metal catalysts under pressure . This process requires careful control of temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous hydrogenation reactions. The mixture of chloronitrobenzene and 3,4-dichloronitrobenzene is subjected to hydrogenation at controlled temperatures and pressures. The resulting product is then purified through distillation to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-4-(3,4-dichloroanilino)-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidinone derivatives, while reduction can produce various amino-substituted compounds .
Wissenschaftliche Forschungsanwendungen
2-amino-4-(3,4-dichloroanilino)-1H-pyrimidin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-amino-4-(3,4-dichloroanilino)-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit DNA polymerase activity in certain organisms, affecting DNA replication and repair processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-4-chloro-6-(3,4-dichloroanilino)pyrimidine
- 2-amino-6-(3,4-dichloroanilino)-4-pyrimidinethiol
Uniqueness
Compared to similar compounds, 2-amino-4-(3,4-dichloroanilino)-1H-pyrimidin-6-one exhibits unique properties due to its specific functional groups and molecular structure.
Eigenschaften
CAS-Nummer |
90767-72-9 |
|---|---|
Molekularformel |
C10H8Cl2N4O |
Molekulargewicht |
271.10 g/mol |
IUPAC-Name |
2-amino-4-(3,4-dichloroanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8Cl2N4O/c11-6-2-1-5(3-7(6)12)14-8-4-9(17)16-10(13)15-8/h1-4H,(H4,13,14,15,16,17) |
InChI-Schlüssel |
SQFJVHBOGMKABU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC2=CC(=O)NC(=N2)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


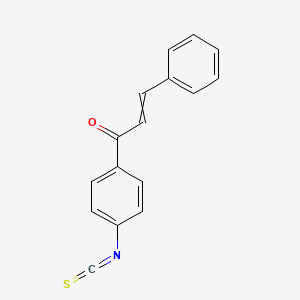


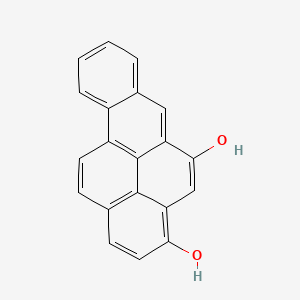
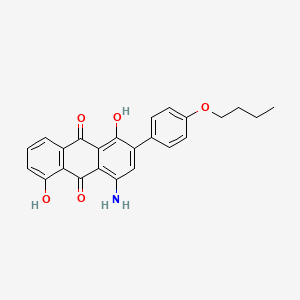
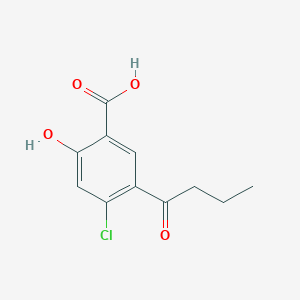
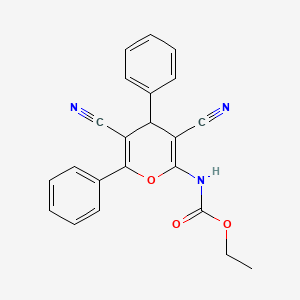
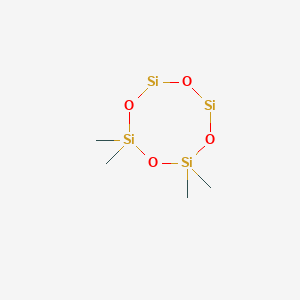
![5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14347498.png)
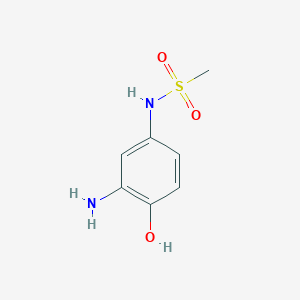
![1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]-](/img/no-structure.png)

![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)

